molecular formula C13H17NO B13521979 {5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13521979
M. Wt: 203.28 g/mol
InChI Key: ZJCYNAZJTBTTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a phenyl group attached to a bicyclic azabicycloheptane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the compound’s structure.

    Substitution: The phenyl group and other substituents can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary based on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to more saturated compounds.

Scientific Research Applications

{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Phenyl-3-azabicyclo[311]heptan-1-yl}methanol is unique due to its specific phenyl substitution and the resulting physicochemical properties

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C13H17NO/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2

InChI Key

ZJCYNAZJTBTTKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=CC=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.